2-(2-Chloro-6-nitrophenyl)ethanol

Lipophilicity ADME Property Prediction Organic Synthesis

The ortho-chloro-nitro substitution pattern of 2-(2-Chloro-6-nitrophenyl)ethanol (CAS 102493-68-5) is critical for reproducible synthetic outcomes. Simple positional isomer substitution can unpredictably alter LogP, melting point, and reactivity. This bifunctional scaffold—combining a primary alcohol with an activated aromatic ring—enables chemoselective transformations: nitro reduction to amines for amide coupling, chloro SNAr/cross-coupling for molecular diversification, and alcohol oxidation to phenylacetic acid derivatives. Essential for indole, quinoline, and benzodiazepine core construction. Ensure batch-to-batch consistency; verify ortho-substitution before sourcing.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 102493-68-5
Cat. No. B025548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-6-nitrophenyl)ethanol
CAS102493-68-5
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CCO)[N+](=O)[O-]
InChIInChI=1S/C8H8ClNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2
InChIKeyFLKQZNFLWOPRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-6-nitrophenyl)ethanol (CAS 102493-68-5): A Chloronitroaromatic Building Block for Synthesis and Research


2-(2-Chloro-6-nitrophenyl)ethanol (CAS 102493-68-5) is a chlorinated nitroaromatic alcohol with the molecular formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol . It is characterized as a solid at ambient conditions, with a reported melting point of 60-61 °C . This compound is a functionalized aromatic building block, featuring a primary alcohol (-CH₂CH₂OH), a chloro, and a nitro group ortho to each other on the benzene ring [1]. It is commercially available for research and development purposes, typically at a purity of 95% or higher .

Why In-Class Nitroaromatic Alcohols Are Not Interchangeable with 2-(2-Chloro-6-nitrophenyl)ethanol (102493-68-5)


The specific substitution pattern of 2-(2-chloro-6-nitrophenyl)ethanol—with chloro and nitro groups adjacent (ortho) on the aromatic ring—is a critical determinant of its chemical reactivity and physicochemical properties. Simple substitution with a structurally similar analog, such as a positional isomer or a compound lacking either functional group, can lead to significant and unpredictable changes in key parameters like melting point, solubility, and LogP . For instance, the presence of the strongly electron-withdrawing nitro group ortho to the chloro substituent influences the electronic density of the aromatic ring, affecting both nucleophilic aromatic substitution rates and the reduction potential of the nitro group [1]. Furthermore, comparing the predicted LogP of the target nitro compound to that of its reduced amino analog, 2-(2-amino-6-chlorophenyl)ethanol, demonstrates a substantial difference in lipophilicity . Such variations directly impact reaction outcomes, purification strategies, and the ultimate properties of downstream products, making reliable, batch-to-batch consistent sourcing of this precise regioisomer essential for reproducible synthetic workflows.

Quantitative Comparative Data for 2-(2-Chloro-6-nitrophenyl)ethanol (102493-68-5) vs. Analogs


LogP Differential vs. Reduced Amino Analog

The nitro group of 2-(2-chloro-6-nitrophenyl)ethanol substantially increases its predicted lipophilicity compared to its reduced amino analog. This difference is critical for applications requiring specific partition coefficients, such as in liquid-liquid extraction or when designing compounds with optimal membrane permeability.

Lipophilicity ADME Property Prediction Organic Synthesis

Physical State and Melting Point Profile

2-(2-Chloro-6-nitrophenyl)ethanol is a crystalline solid with a specific melting point range, a property that is essential for purification and handling. In contrast, many simple aromatic alcohols are liquids at room temperature. The presence of the chloro and nitro groups on the aromatic ring increases intermolecular forces, leading to a higher melting point and enabling purification via recrystallization.

Solid-State Chemistry Crystallization Purification

Regioisomeric Purity: Ortho-Disubstitution Pattern

The compound is defined by its specific 2-chloro-6-nitro (ortho) substitution pattern. This regioisomer offers a unique steric and electronic environment distinct from other positional isomers (e.g., 2-chloro-4-nitro or 3-chloro-5-nitro). The ortho-substitution influences the dihedral angle of the hydroxyethyl side chain, impacting molecular conformation and potential binding interactions, as observed in crystallographic studies of similar ortho-substituted nitroaromatics. [1]

Regioselectivity Medicinal Chemistry Synthetic Methodology

Primary Research and Industrial Applications for 2-(2-Chloro-6-nitrophenyl)ethanol (102493-68-5)


Synthesis of Heterocyclic Compounds and Pharmaceuticals

The compound's ortho-chloro-nitro substitution pattern makes it a valuable precursor in the synthesis of nitrogen-containing heterocycles, such as indoles, quinolines, and benzodiazepines, which are core structures in many pharmaceuticals and agrochemicals . The presence of both a halogen and a nitro group allows for sequential, chemoselective transformations. For instance, the nitro group can be reduced to an amine for subsequent amide coupling or diazotization, while the chloro substituent can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions to introduce further molecular complexity.

Preparation of Functionalized Building Blocks

As a bifunctional molecule with a primary alcohol and an activated aromatic ring, 2-(2-chloro-6-nitrophenyl)ethanol is an ideal scaffold for constructing more elaborate chemical libraries. The hydroxyethyl side chain can be oxidized to the corresponding phenylacetic acid derivative, used to form ethers or esters, or converted into a leaving group for further alkylation reactions . This versatility enables its use in medicinal chemistry for exploring structure-activity relationships (SAR) around a central pharmacophore, where modifications to the aromatic ring and the side chain can be explored independently.

Investigating Nitro-Reduction Methodologies

The aromatic nitro group in this compound is a key functional handle. It serves as a substrate for developing and testing new, selective catalytic hydrogenation or transfer hydrogenation protocols . The presence of the ortho-chloro group provides a convenient analytical marker for monitoring reaction progress and assessing chemoselectivity (e.g., avoiding simultaneous hydrodechlorination). The resulting 2-(2-amino-6-chlorophenyl)ethanol product is itself a valuable intermediate, making this an attractive model system for studying nitroarene reduction.

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